A Technical Guide to 3-Amino-5-bromobenzofuran-2-carboxamide: A Key Intermediate in Modern Drug Discovery
A Technical Guide to 3-Amino-5-bromobenzofuran-2-carboxamide: A Key Intermediate in Modern Drug Discovery
Abstract
This technical guide provides an in-depth analysis of 3-Amino-5-bromobenzofuran-2-carboxamide (CAS No. 309922-87-0), a pivotal heterocyclic building block in medicinal chemistry. We will explore its physicochemical properties, outline a robust synthetic pathway, and detail the analytical methods required for its characterization, thereby creating a self-validating system of synthesis and analysis. Furthermore, this guide will illuminate the compound's reactivity and strategic application in the synthesis of complex, biologically active molecules, supported by workflow diagrams and examples from patent literature. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their research and development programs.
Introduction: The Significance of the Benzofuran Scaffold
The benzofuran core is a privileged heterocyclic motif present in numerous natural products and clinically approved pharmaceuticals.[1] Its rigid, planar structure and capacity for diverse functionalization make it an attractive scaffold for interacting with a wide array of biological targets. Marketed drugs such as the antiarrhythmic Amiodarone and the antidepressant Vilazodone feature the benzofuran core, highlighting its therapeutic relevance.[1] Benzofuran derivatives have demonstrated a vast range of pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3][4]
3-Amino-5-bromobenzofuran-2-carboxamide serves as a highly functionalized and strategic starting material. The presence of three key reactive sites—the C3-amino group, the C2-carboxamide, and the C5-bromo substituent—offers chemists a versatile platform for modular synthesis and the generation of diverse compound libraries for screening campaigns.[5]
Physicochemical and Structural Profile
A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and formulation. The key identifiers and computed properties for 3-Amino-5-bromobenzofuran-2-carboxamide are summarized below.
| Property | Value | Source |
| CAS Number | 309922-87-0 | [6][7] |
| Molecular Formula | C₉H₇BrN₂O₂ | [6][7] |
| Molecular Weight | 255.07 g/mol | [6][7] |
| IUPAC Name | 3-amino-5-bromo-1-benzofuran-2-carboxamide | [7] |
| SMILES | C1=CC2=C(C=C1Br)C(=C(O2)C(=O)N)N | [7] |
| InChI Key | MDPCOQFYSWIALR-UHFFFAOYSA-N | [7] |
| Hydrogen Bond Donors | 2 (from -NH₂ and -CONH₂) | [7] |
| Hydrogen Bond Acceptors | 3 (from -NH₂, C=O, and furan oxygen) | [7] |
| Rotatable Bond Count | 1 | [7] |
| Topological Polar Surface Area | 82.3 Ų | [7] |
Synthesis and Purification: A Validated Protocol
While multiple synthetic routes to 3-aminobenzofuran scaffolds exist, a common and reliable method involves the intramolecular cyclization of a suitably substituted phenoxyacetamide derivative.[2] This approach provides good yields and control over the final substitution pattern.
Proposed Synthetic Pathway
The synthesis begins with a commercially available starting material, 5-Bromo-2-hydroxybenzonitrile, and proceeds through an intermediate, 2-(4-bromo-2-cyanophenoxy)acetamide, which then undergoes a base-mediated intramolecular cyclization.
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-(4-bromo-2-cyanophenoxy)acetamide
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Reagent Preparation: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-Bromo-2-hydroxybenzonitrile (1.0 eq), 2-chloroacetamide (1.1 eq), and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent Addition: Add 250 mL of anhydrous acetone.
-
Reaction: Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Scientist's Note: Potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, facilitating the Williamson ether synthesis with 2-chloroacetamide. Acetone is a suitable polar aprotic solvent for this Sₙ2 reaction.
-
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.
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Purification: Recrystallize the crude solid from ethanol/water to yield the intermediate as a white to off-white solid.
Step 2: Synthesis of 3-Amino-5-bromobenzofuran-2-carboxamide
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Reagent Preparation: In a 250 mL round-bottom flask, dissolve the intermediate from Step 1 (1.0 eq) in 150 mL of absolute ethanol.
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Base Addition: Add a freshly prepared solution of sodium ethoxide (NaOEt) in ethanol (1.5 eq) dropwise at room temperature.
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Reaction: Heat the mixture to reflux for 4-6 hours. The reaction involves an intramolecular Thorpe-Ziegler type cyclization.
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Scientist's Note: Sodium ethoxide is a strong base required to deprotonate the α-carbon of the acetamide, initiating the nucleophilic attack on the nitrile carbon to form the furan ring.
-
-
Work-up: Cool the reaction mixture in an ice bath. The product will precipitate. Collect the solid by filtration.
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Purification: Wash the collected solid with cold ethanol and then diethyl ether. Dry under vacuum to afford the final product, 3-Amino-5-bromobenzofuran-2-carboxamide.
Analytical Characterization: The Self-Validation System
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. This section serves to validate the success of the protocol described in Section 3.
Spectroscopic and Chromatographic Data
| Analysis Technique | Expected Results |
| ¹H NMR | Aromatic protons will appear in the δ 7.0-8.0 ppm range. The amine (-NH₂) and amide (-CONH₂) protons will appear as broad singlets, with chemical shifts dependent on solvent and concentration. The number of signals and their splitting patterns should match the 5-bromo substituted benzofuran ring. |
| ¹³C NMR | Expect 9 distinct carbon signals corresponding to the C₉ formula. Key signals include the carbonyl carbon of the amide (~160-170 ppm) and carbons of the aromatic and furan rings. |
| Mass Spec (MS) | The mass spectrum should show a molecular ion peak [M]⁺ and an [M+2]⁺ peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom. For C₉H₇BrN₂O₂, the expected m/z would be ~254 and ~256.[7] |
| HPLC/UPLC | Purity analysis via reverse-phase HPLC should show a single major peak, typically >95% area under the curve (AUC), confirming the purity of the isolated product. |
| FTIR | Characteristic peaks for N-H stretching of the amine and amide groups (3100-3400 cm⁻¹), C=O stretching of the amide (~1650 cm⁻¹), and C-Br stretching in the fingerprint region. |
Applications in Medicinal Chemistry
3-Amino-5-bromobenzofuran-2-carboxamide is not an end product but a versatile intermediate. Its three distinct functional groups allow for sequential, directed chemical modifications to build complex molecules.
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C3-Amino Group: Can be acylated, alkylated, or used in cyclization reactions to build fused ring systems.
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C5-Bromo Group: Serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of various aryl, heteroaryl, or alkyl groups.
-
C2-Carboxamide Group: Can be hydrolyzed to the carboxylic acid or serve as a key hydrogen bonding motif for receptor binding.
Workflow: From Building Block to Drug Candidate
The following diagram illustrates a typical workflow where the title compound is used to synthesize a hypothetical kinase inhibitor, a common application for such scaffolds.[8]
Caption: Synthetic workflow for elaborating the core scaffold.
This modular strategy allows for the rapid creation of a library of analogs by varying the reactants in the Suzuki coupling and amide coupling steps, which is crucial for structure-activity relationship (SAR) studies.[3]
Safety, Handling, and Storage
As a laboratory chemical, 3-Amino-5-bromobenzofuran-2-carboxamide requires careful handling to minimize exposure.
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Hazard Identification: The compound is classified with GHS07 pictogram and is associated with the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[6] The unbrominated analog is listed as toxic if swallowed and may cause an allergic skin reaction.[9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[10]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[10] Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[10][11]
Conclusion
3-Amino-5-bromobenzofuran-2-carboxamide is a valuable and versatile building block for drug discovery and development. Its trifunctional nature provides a robust platform for the synthesis of complex molecular architectures targeting a wide range of diseases. The synthetic and analytical protocols detailed in this guide offer a reliable framework for researchers to produce, validate, and utilize this compound in their medicinal chemistry programs, paving the way for the discovery of novel therapeutics.
References
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Oschmann, M., Johansson Holm, L., Pourghasemi-Lati, M., & Verho, O. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 25(2), 361. [Link]
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Baharloo, F., et al. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Frontiers in Chemistry. [Link]
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Oschmann, M., Johansson Holm, L., Pourghasemi-Lati, M., & Verho, O. (2020). Synthesis of Elaborate Benzofuran-2-carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C-H Arylation and Transamidation Chemistry. PubMed. Retrieved from [Link]
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Dawood, K. M. (2013). Benzofuran derivatives: A patent review. ResearchGate. Retrieved from [Link]
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